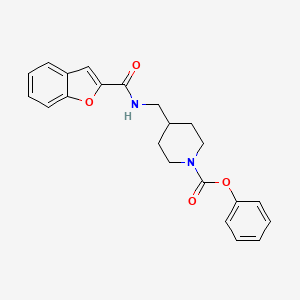

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

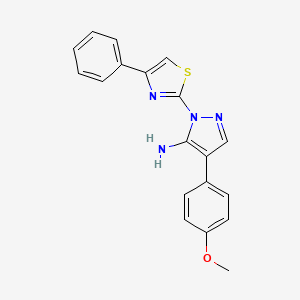

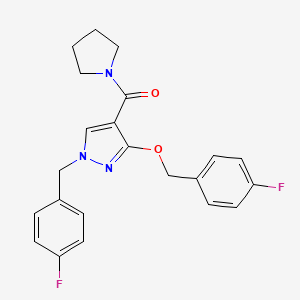

“(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound that contains several functional groups. It has a molecular formula of C16H24N4O2 and a molecular weight of 304.3941.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperidine rings, followed by the introduction of the pyrazine group and the methanone group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The compound contains two piperidine rings, which are six-membered rings containing one nitrogen atom. One of the rings has a methyl group attached to it. The compound also contains a pyrazine group, which is a six-membered ring containing two nitrogen atoms. The pyrazine group is connected to one of the piperidine rings through an oxygen atom, forming an ether linkage. The compound also contains a methanone group, which is a carbonyl group (C=O) attached to a methyl group (CH3).Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The ether linkage might undergo cleavage under acidic or basic conditions. The carbonyl group could be involved in various reactions, such as nucleophilic addition or reduction. The piperidine rings might undergo reactions at the nitrogen atom, such as alkylation or acylation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, it might have moderate polarity due to the presence of the ether and carbonyl groups, which could influence its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Methodology : Effective synthesis of heterocycles containing both piperidine and pyridine rings remains a challenge. A study by Zhang et al. (2020) introduced a simple and efficient method for synthesizing related compounds, highlighting the potential for organic synthesis of other piperidine- and pyridine-containing heterocycles.

- Crystal Structure Analysis : The study of crystal structures of compounds with piperidine rings is essential for understanding their physical and chemical properties. Revathi et al. (2015) analyzed the crystal structure of a compound with piperidine rings, providing insights into molecular interactions.

Molecular Interaction and Pharmacological Potential

- Molecular Interaction Studies : Research by Shim et al. (2002) on N-(piperidin-1-yl)-substituted compounds focused on molecular interaction with cannabinoid receptors. This study is crucial for understanding the receptor-ligand interactions and developing pharmacophores.

- Potential in Drug Discovery : The study of piperidine derivatives in pharmacological contexts is important. For instance, Li et al. (2013) synthesized aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones and evaluated their efficacy as c-Met/ALK inhibitors in cancer treatment.

Catalysis and Chemical Reactions

- Catalysis Research : The study of catalytic reactions involving piperidine derivatives is significant. Kamiguchi et al. (2007) explored the N-alkylation of amines, including piperidine, with primary alcohols, demonstrating the potential for selective chemical transformations.

- Oxidative Cyclization : The role of piperidine derivatives in oxidative cyclization reactions was investigated by Dönges et al. (2014). This research contributes to the understanding of Lewis acid catalysis in organic synthesis.

Antimicrobial and Anticonvulsant Applications

- Antimicrobial Properties : Piperidine derivatives have been studied for their antimicrobial properties. Kumar et al. (2012) synthesized pyrazoline derivatives with piperidine and pyridine moieties, showing significant antimicrobial activity.

- Neurological Applications : The anticonvulsant potential of piperidine derivatives is an area of interest. For example, Aytemir and Çalış (2010) explored kojic acid derivatives with piperidine for their potential in treating seizures.

Safety And Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions to avoid exposure and potential harm.

Zukünftige Richtungen

The study and development of new compounds with piperidine and pyrazine groups could lead to the discovery of new pharmaceuticals or other useful substances. Further research could involve testing this compound for biological activity, studying its physical and chemical properties in more detail, and exploring new methods for its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and studies would be needed.

Eigenschaften

IUPAC Name |

(1-methylpiperidin-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-19-8-2-4-13(11-19)16(21)20-9-3-5-14(12-20)22-15-10-17-6-7-18-15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFWVMFIPDNKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)

![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)

![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)

![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)